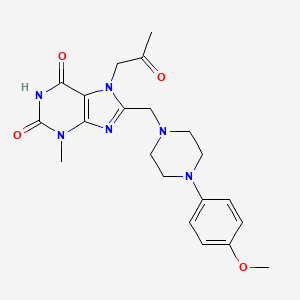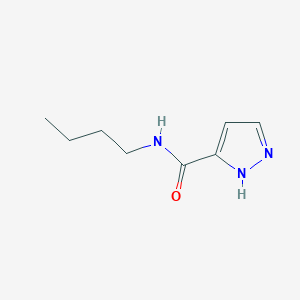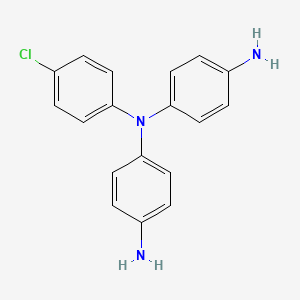![molecular formula C13H11ClFN3O B2527102 N'-[(2-chloro-6-fluorobenzyl)oxy]-2-pyridinecarboximidamide CAS No. 303997-40-2](/img/structure/B2527102.png)
N'-[(2-chloro-6-fluorobenzyl)oxy]-2-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-[(2-chloro-6-fluorobenzyl)oxy]-2-pyridinecarboximidamide, also known as CFPI, is a chemical compound with potential therapeutic applications. It is a small molecule inhibitor of protein kinase B (PKB), also known as Akt, a signaling protein that plays a critical role in cell survival, growth, and proliferation. CFPI has been shown to inhibit the growth of cancer cells and may have potential as an anticancer drug.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques and Chemical Structures :A variety of pyridine-based hydrazone derivatives, including structures similar to N'-[(2-chloro-6-fluorobenzyl)oxy]-2-pyridinecarboximidamide, have been synthesized using innovative methods like ultrasonication. These compounds exhibit fascinating chemical and physical properties, such as non-linear optical (NLO) behavior, and their structures have been confirmed using advanced techniques like spectral analysis and X-ray crystallography. Moreover, the molecular geometries and electronic properties of these derivatives have been thoroughly investigated through computational methods like density functional theory, revealing insights into their reactivity and stability (Khalid et al., 2021).
Material Synthesis and Electrical Properties :Compounds with structures bearing resemblance to this compound, such as Naphthalene tetracarboxylic diimides derivatives, have been synthesized and employed in the fabrication of organic field effect transistors (OFETs). These materials demonstrate high thermal stability and notable electron mobility, indicating potential applications in electronic devices. The influence of different substituents on the molecular structure and electrical performance of these materials has been extensively studied, showcasing the versatility and applicability of these compounds in advanced technological applications (Peng & Li, 2018).
Biological Interactions and Applications
Antimicrobial and Cytotoxic Activities :Compounds structurally related to this compound, such as N,N-spiro bridged cyclotriphosphazene derivatives, have been synthesized and evaluated for their biological properties. These compounds have exhibited promising antimicrobial activity against various bacterial strains and significant cytotoxic activities, indicating potential applications in developing new antimicrobial agents and exploring their use in medicinal chemistry (ÖztÜrk et al., 2019).
Cholinesterase Inhibition and Alzheimer's Disease :Derivatives structurally similar to this compound have shown promising activity as inhibitors of enzymes like α-glycosidase and acetylcholinesterase. These enzymes are significant targets in treating conditions such as Alzheimer's disease and diabetes. The synthesized compounds have been characterized and analyzed for their inhibitory properties, offering insights into designing new therapeutic agents for these diseases (Bal et al., 2021).
Properties
IUPAC Name |
N'-[(2-chloro-6-fluorophenyl)methoxy]pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O/c14-10-4-3-5-11(15)9(10)8-19-18-13(16)12-6-1-2-7-17-12/h1-7H,8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYBANPDLUVJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOCC2=C(C=CC=C2Cl)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OCC2=C(C=CC=C2Cl)F)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-N-[3-[[2-chloropropanoyl(methyl)amino]methyl]phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B2527021.png)


![3-(3,5-Dimethylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2527028.png)

![(E)-N-Methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2527031.png)

![1-[(4-Fluorophenyl)methyl]-2-propylbenzimidazole](/img/structure/B2527034.png)
![N-(4-fluorophenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2527036.png)
![N'-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2527037.png)



